2-(4-Nitrobenzylamino)ethanol
Description
2-(4-Nitrobenzylamino)ethanol is a nitro-substituted ethanolamine derivative characterized by a 4-nitrobenzyl group attached to the amino moiety of ethanolamine. It is synthesized via nucleophilic substitution between 4-nitrobenzyl halides (e.g., 1-chloro-4-nitrobenzene) and ethanolamine derivatives under controlled conditions . The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and analyzed via 1H-NMR .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-6-5-10-7-8-1-3-9(4-2-8)11(13)14/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRGWCYTZJGQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzylamino)ethanol typically involves the reaction of 4-nitrobenzylamine with ethylene oxide or ethylene chlorohydrin. The reaction is usually carried out under basic conditions, such as in the presence of sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack of the amine group on the ethylene oxide or chlorohydrin .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-(4-nitrobenzylamino)acetaldehyde.
Reduction: Formation of 2-(4-aminobenzylamino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(4-Nitrobenzylamino)ethanol has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Nitrobenzylamino)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ethanol moiety may facilitate the compound’s solubility and transport within biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomer: 2-(3-Nitrobenzylamino)ethanol
Structural Differences :
- The nitro group is positioned at the meta (3rd) position on the benzyl ring instead of the para (4th) position.
Azo-Dye Derivative: 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol
Structural Features :
Phenoxyether Derivative: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Structural Features :
- Bulky tetramethylbutylphenoxy group and ethoxy chain (CAS: 9036-19-5) .
Chloro-Nitro-Amino Derivative: 2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol
Structural Features :
- Combines amino, chloro, and nitro substituents on the aromatic ring (CAS: 50610-28-1) .
Research Findings and Trends
- Positional Isomerism: The para-nitro group in 2-(4-Nitrobenzylamino)ethanol likely enhances electronic delocalization compared to the meta-nitro isomer, improving ligand stability in metal complexes .
- Functional Group Diversity: Compounds with azo or alkylphenoxy groups prioritize optical or surfactant properties, whereas nitrobenzylamino derivatives focus on bioactivity .
- Synthetic Efficiency: Yields for this compound derivatives (e.g., 51% in Schiff base synthesis ) suggest moderate efficiency, though optimization may be required for industrial-scale production.
Biological Activity
2-(4-Nitrobenzylamino)ethanol, also known by its CAS number 64834-64-6, is an organic compound that features a nitro group and an amino alcohol structure. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula of this compound is C9H12N2O3, with a molecular weight of 196.20 g/mol. The structure includes a benzyl group substituted with a nitro group at the para position relative to the amino group, which is linked to an ethanol moiety.
| Property | Value |
|---|---|
| Molecular Weight | 196.20 g/mol |
| Molecular Formula | C9H12N2O3 |
| CAS Number | 64834-64-6 |
Research indicates that this compound may exert its biological effects through several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It has the potential to act on various receptors, influencing signaling pathways and physiological responses.
Pharmacological Effects
- Antimicrobial Activity : Studies have suggested that compounds similar to this compound exhibit antimicrobial properties, potentially making them useful in treating infections.
- Antioxidant Properties : The presence of the nitro group may contribute to antioxidant activity, which is important for reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some research indicates that this compound could have anti-inflammatory effects, which would be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibiotic agent.
- In Vitro Studies on Cell Lines : Research involving cell lines has shown that this compound can induce apoptosis in cancer cells, indicating potential applications in cancer therapy.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 4-Nitroaniline | Antimicrobial | Simple amine structure |
| Benzylamine | Neuroprotective | Lacks nitro substitution |
| Phenethylamine | Stimulant effects | Simple phenethyl structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
